molecular formula C8H11NOS B14317799 Phenol, 2-[(2-aminoethyl)thio]- CAS No. 105608-90-0

Phenol, 2-[(2-aminoethyl)thio]-

Cat. No.: B14317799
CAS No.: 105608-90-0
M. Wt: 169.25 g/mol
InChI Key: AJZDMYPIXBDIQY-UHFFFAOYSA-N
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Description

“Phenol, 2-[(2-aminoethyl)thio]-” is a phenolic compound characterized by a thioether (-S-) linkage connecting the phenol ring to a 2-aminoethyl (-CH₂CH₂NH₂) group. The compound is synthesized via nucleophilic substitution or thiol-ene reactions, as inferred from synthetic protocols involving substituted thiols and aldehydes under basic or catalytic conditions (e.g., diethylamine in ethanol) . Its structural analogs are noted for roles in enzyme inhibition and cytotoxicity studies, suggesting biological relevance .

Properties

CAS No.

105608-90-0

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(2-aminoethylsulfanyl)phenol

InChI

InChI=1S/C8H11NOS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2

InChI Key

AJZDMYPIXBDIQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(2-aminoethyl)thio]- typically involves the nucleophilic substitution of a phenol derivative with a 2-[(2-aminoethyl)thio] group. One common method is the reaction of 2-bromoethylamine with thiophenol under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for Phenol, 2-[(2-aminoethyl)thio]- are not widely documented. the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(2-aminoethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 2-[(2-aminoethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Functional Groups Key Features
Phenol, 2-[(2-aminoethyl)thio]- C₈H₁₁NOS Phenol, thioether, primary amine Combines redox activity with nucleophilicity
2-[(2-Aminoethyl)-thio]-ethanol C₄H₁₁NOS Ethanol, thioether, primary amine Lacks phenolic ring; higher hydrophilicity
1-(4-Hydroxyphenyl)-2-((aryl)thio)ethanone C₁₄H₁₂O₂S Phenol, thioether, ketone Enzyme inhibition (e.g., carbonic anhydrase)
2-((Dimethylamino)methyl)phenol C₉H₁₃NO Phenol, tertiary amine Enhanced steric bulk; antimicrobial uses
Tyramine (Phenol, 4-(2-aminoethyl)) C₈H₁₁NO Phenol, primary amine Neurotransmitter; lacks thioether group

Key Observations :

  • Thioether vs. Ether/Aminoalkyl Chains: The thioether group in “Phenol, 2-[(2-aminoethyl)thio]-” confers greater nucleophilicity and metal-binding capacity compared to ether-linked analogs like tyramine .
  • Physicochemical Properties: The ethanol derivative (2-[(2-aminoethyl)-thio]-ethanol) exhibits higher hydrophilicity and industrial utility in polymer synthesis , whereas the phenolic analog may favor pharmaceutical applications.

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